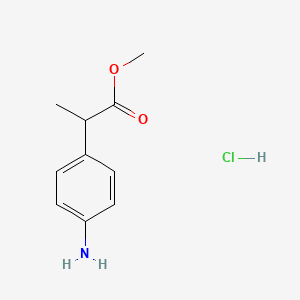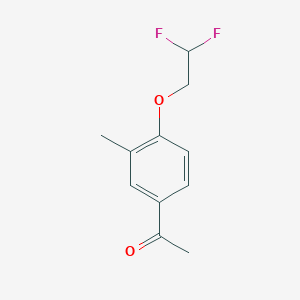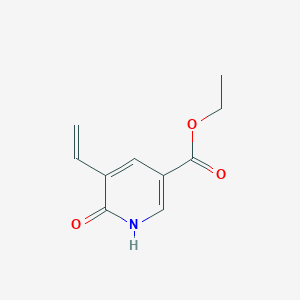
Ethyl 6-oxo-5-vinyl-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-oxo-5-vinyl-1,6-dihydropyridine-3-carboxylate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, a hydroxyl group at the sixth position, and a vinyl group at the fifth position on the nicotinic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-5-vinyl-1,6-dihydropyridine-3-carboxylate typically involves the esterification of 6-hydroxy-5-vinylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-oxo-5-vinyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Ethyl 6-oxo-5-vinylnicotinate.
Reduction: Ethyl 6-hydroxy-5-ethylnicotinate.
Substitution: Ethyl 6-substituted-5-vinylnicotinate derivatives.
Applications De Recherche Scientifique
Ethyl 6-oxo-5-vinyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: this compound is being explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 6-oxo-5-vinyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl and vinyl groups on the nicotinic acid ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Ethyl 6-hydroxy-5-methylnicotinate: Similar structure but with a methyl group instead of a vinyl group.
Ethyl 6-hydroxy-5-ethylnicotinate: Similar structure but with an ethyl group instead of a vinyl group.
Ethyl 6-hydroxy-5-propylnicotinate: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness: Ethyl 6-oxo-5-vinyl-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity. The vinyl group allows for additional functionalization and modification, making the compound more versatile in synthetic applications. Additionally, the presence of both hydroxyl and vinyl groups on the nicotinic acid ring enhances its potential for biological interactions, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
ethyl 5-ethenyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-7-5-8(6-11-9(7)12)10(13)14-4-2/h3,5-6H,1,4H2,2H3,(H,11,12) |
Clé InChI |
YYOQEYOAFUHXLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC(=O)C(=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Butyl-8-hydroxy-5-phenylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B8543867.png)
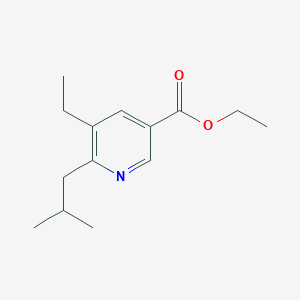

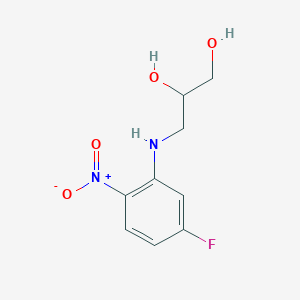


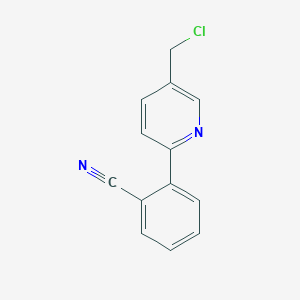
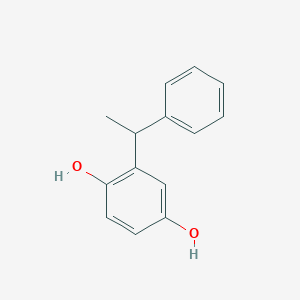
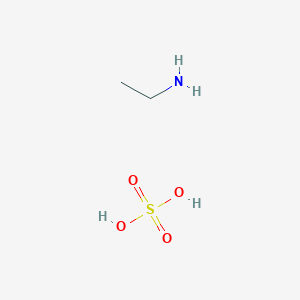
![Carbamic acid,[2-amino-5-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8543946.png)
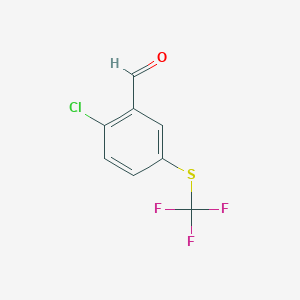
![4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8543954.png)
